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Compound of Interest

Compound Name: JNJ-16241199

Cat. No.: B1684146 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) regarding off-

target effects of JNJ-16241199 (Quisinostat) observed in research models.

Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of JNJ-16241199 (Quisinostat)?

A1: JNJ-16241199, also known as Quisinostat, is a potent, second-generation, orally active

pan-histone deacetylase (HDAC) inhibitor.[1][2] It primarily targets class I and II HDACs, with

particularly high potency against HDAC1.[3] Its on-target activity leads to the accumulation of

acetylated histones, resulting in chromatin relaxation and altered gene expression, which can

induce cell cycle arrest, apoptosis, and inhibit tumor growth.[4][5]

Q2: What are the known or potential off-target effects of JNJ-16241199?

A2: The most well-documented off-target of JNJ-16241199 and other hydroxamate-based

HDAC inhibitors is Metallo-Beta-Lactamase Domain Containing 2 (MBLAC2).[6][7] Additionally,

clinical studies have reported cardiovascular effects, such as cardiac arrhythmias, which may

be linked to off-target activities.[4][8] Some research also suggests that Quisinostat's focused

HDAC inhibition avoids off-target modulation of the PI3K pathway.[9][10]

Q3: What is MBLAC2 and what is the consequence of its inhibition by JNJ-16241199?

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 8 Tech Support

https://www.benchchem.com/product/b1684146?utm_src=pdf-interest
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.medchemexpress.com/Quisinostat.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC4225045/
https://pubmed.ncbi.nlm.nih.gov/3311793/
https://aacrjournals.org/clincancerres/article/19/15/4262/78018/A-Phase-I-Study-of-Quisinostat-JNJ-26481585-an
https://scholars.duke.edu/publication/963025
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC9339481/
https://pubmed.ncbi.nlm.nih.gov/35554509/
https://aacrjournals.org/clincancerres/article/19/15/4262/78018/A-Phase-I-Study-of-Quisinostat-JNJ-26481585-an
https://www.uniprot.org/uniprotkb/Q68D91/entry
https://www.researchgate.net/publication/256613105_Initial_Testing_Stage_1_of_the_Histone_Deacetylase_Inhibitor_Quisinostat_JNJ-26481585_by_the_Pediatric_Preclinical_Testing_Program
https://www.researchgate.net/figure/Quisinostat-activity-in-vivo-against-individual-solid-tumor-xenografts-Kaplan-Meier_fig3_256613105
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


A3: MBLAC2 is an acyl-CoA thioesterase involved in fatty acid metabolism.[8][11] It hydrolyzes

long-chain fatty acyl-CoAs.[8] Inhibition of MBLAC2 by JNJ-16241199 can lead to the

accumulation of extracellular vesicles (EVs).[6] This could have implications for cell-cell

communication and other physiological processes, which should be considered when

interpreting experimental results.

Q4: What is the potential mechanism behind the cardiac arrhythmias observed with JNJ-
16241199 treatment?

A4: The exact off-target responsible for cardiac arrhythmias with JNJ-16241199 is not

definitively identified. However, these adverse effects, including nonsustained ventricular

tachycardia and ST/T-wave abnormalities, were dose-limiting toxicities in a Phase I clinical trial.

[4] The underlying mechanisms for drug-induced arrhythmias often involve the modulation of

cardiac ion channels, leading to altered cardiac action potentials.[3][12][13][14] Researchers

should be aware of this potential for cardiotoxicity in their experimental models.

Troubleshooting Guides
Problem 1: Unexpected changes in extracellular vesicle (EV) secretion or composition in cell

culture experiments.

Possible Cause: This may be an off-target effect due to the inhibition of MBLAC2 by JNJ-
16241199.[6]

Troubleshooting Steps:

Confirm MBLAC2 Inhibition: If possible, measure the activity of MBLAC2 in your

experimental system with and without JNJ-16241199 treatment.

MBLAC2 Knockdown/Knockout Control: Use siRNA, shRNA, or CRISPR/Cas9 to reduce

MBLAC2 expression and observe if this phenocopies the effect of JNJ-16241199 on EV

secretion.

Use a Structurally Different HDAC Inhibitor: Compare the effects of JNJ-16241199 with an

HDAC inhibitor that has a different chemical scaffold and is not reported to inhibit

MBLAC2.
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Analyze EV Content: Perform proteomic or lipidomic analysis of the secreted EVs to

understand how their composition is altered.

Problem 2: Unexplained cardiotoxic effects in in vivo animal models (e.g., altered ECG, cardiac

dysfunction).

Possible Cause: This could be an off-target effect of JNJ-16241199 on cardiac ion channels

or other cardiac proteins.[4][8]

Troubleshooting Steps:

In Vitro Cardiac Cell Line Studies: Use human iPSC-derived cardiomyocytes or other

relevant cardiac cell lines to assess the direct effects of JNJ-16241199 on cardiac

electrophysiology (e.g., using multi-electrode arrays or patch-clamp techniques).

Dose-Response Analysis: Carefully evaluate the dose- and time-dependency of the

observed cardiotoxicity.

Monitor Cardiac Biomarkers: Measure established biomarkers of cardiac injury in your

animal models.

Consult a Cardio-oncology Expert: If significant cardiotoxicity is observed, consulting with

an expert in the field is recommended to design appropriate follow-up studies.

Quantitative Data
Table 1: In Vitro Inhibitory Activity of JNJ-16241199 (Quisinostat) against HDAC Isoforms

HDAC Isoform IC50 (nM)

HDAC1 0.11[1][3][15]

HDAC2 0.33[15]

HDAC4 0.64[15]

HDAC10 0.46[15]

HDAC11 0.37[15]
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Note: JNJ-16241199 shows greater than 30-fold selectivity against HDACs 3, 5, 8, and 9, and

has the lowest potency against HDACs 6 and 7.[3]

Experimental Protocols
Protocol 1: Assessing Off-Target Effects on Extracellular Vesicle Secretion

Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere

overnight.

Treatment: Treat cells with a dose-range of JNJ-16241199 or vehicle control in serum-free

media for 24-48 hours.

Conditioned Media Collection: Collect the conditioned media and centrifuge at low speed

(e.g., 300 x g for 10 minutes) to pellet any detached cells.

EV Isolation: Isolate EVs from the supernatant using standard methods such as

ultracentrifugation, size-exclusion chromatography, or commercial precipitation kits.

EV Quantification: Quantify the isolated EVs using nanoparticle tracking analysis (NTA) or by

measuring total protein content (e.g., BCA assay).

Data Analysis: Compare the quantity of secreted EVs between JNJ-16241199-treated and

control groups.

Protocol 2: In Vitro Assessment of Cardiotoxicity using Human iPSC-Derived Cardiomyocytes

Cell Culture: Culture human iPSC-derived cardiomyocytes on multi-electrode array (MEA)

plates according to the manufacturer's instructions until a stable, spontaneously beating

syncytium is formed.

Baseline Recording: Record baseline electrophysiological parameters, including beat rate,

field potential duration, and arrhythmogenic events.

Compound Addition: Add increasing concentrations of JNJ-16241199 to the culture medium.

Data Acquisition: Record electrophysiological parameters at multiple time points after

compound addition.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/3311793/
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/product/b1684146?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684146?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Analyze the recorded data for changes in beat rate, field potential duration (as

a surrogate for QT interval), and the incidence of arrhythmic events.
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Caption: On-target signaling pathway of JNJ-16241199.
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Caption: Experimental workflow for investigating off-target effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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